molecular formula C11H16N2O3S B038441 1-[(4-Methoxyphenyl)sulfonyl]piperazine CAS No. 121751-67-5

1-[(4-Methoxyphenyl)sulfonyl]piperazine

Cat. No. B038441
Key on ui cas rn: 121751-67-5
M. Wt: 256.32 g/mol
InChI Key: RYCVCXVHXZLECQ-UHFFFAOYSA-N
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Patent
US08017613B2

Procedure details

A solution of 4-methoxybenzenesulfonyl chloride (6.2 g, 30 mM) in CH2Cl2 (180 ml) is added to a solution of piperazine (12.9 g, 150 mM) in CH2Cl2 (570 ml) and pyridine (2.7 ml). The solution is maintained in agitation at room temperature for 15 h. The solvent is then removed under vacuum. The residue is dissolved in 3N HCl and washed with ethyl ether. The organic phase is removed and the aqueous phase is alkalized and extracted with ethyl acetate. The organic phase is dried over Na2SO4 and the solvent is removed under vacuum. A white solid is obtained (Yield=88%). P.f.: 184.3-185.6° C. FT-IR (KBr): 3082, 3058, 2975, 2944, 2907, 2840, 2810, 1597, 1580, 1495, 1465, 1442, 1413, 1346, 1318, 1298, 1286, 1254, 1179, 1159, 1110, 1095, 1066, 1027, 947, 830, 805, 734, 657, 634 cm−1. 1NMRs (300 MHz CDCl3, δ): 2.48-2.51 (m, 4H, two CH2 piperazine), 2.88-2.94 (m, 5H, two CH2 piperazine and NH), 3.86 (s, 3H, OCH3), 6.95-7.00 (m, 2H, aromatic protons), 7.64-7.68 (m, 2H, aromatic protons). 13C NMRs (75 MHz CDCl3, δ): 46.25, 50.57, 55.85, 77.82, 77.25, 77.67, 79.95, 114.40, 114.58, 127.32, 130.12, 163.27. GC-MS (70 eV) m/z (int. rel.): 258 [(34S)M+, 1], 256 [(32S)M+, 10], 171 (8), 108 (7), 92 (10), 85 (100), 77 (11), 64 (6), 63 (4), 56 (30). Anal. (C11H16N2O3S): Cal.: C, 51.54; H, 6.29; N, 10.93. Found: C, 51.59; H, 6.25; N, 10.96.
[Compound]
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.2 g
Type
reactant
Reaction Step Five
Quantity
12.9 g
Type
reactant
Reaction Step Five
Quantity
180 mL
Type
solvent
Reaction Step Five
Quantity
570 mL
Type
solvent
Reaction Step Five
Quantity
2.7 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.[K+].[Br-]>C(Cl)Cl.N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)(=[O:11])=[O:10])=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
6.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
12.9 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
570 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2.7 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1
Step Nine
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is then removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 3N HCl
WASH
Type
WASH
Details
washed with ethyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase is removed
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
A white solid is obtained (Yield=88%)
CUSTOM
Type
CUSTOM
Details
184.3-185.6° C

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)S(=O)(=O)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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